Product packaging for 8-Oxabicyclo[3.2.1]octane-2-sulfonamide(Cat. No.:)

8-Oxabicyclo[3.2.1]octane-2-sulfonamide

Cat. No.: B13199963
M. Wt: 191.25 g/mol
InChI Key: JLOMKANEGDQUIZ-UHFFFAOYSA-N
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Description

8-Oxabicyclo[3.2.1]octane-2-sulfonamide is a chemical compound offered for research purposes. It is structurally characterized by an 8-oxabicyclo[3.2.1]octane scaffold, a bridged bicyclic framework that incorporates an oxygen atom and is recognized as a privileged structure in medicinal chemistry . This core structure is found in a wide range of natural products with significant biological activities . The sulfonamide functional group is a common pharmacophore known to contribute to molecular recognition and binding affinity in various biological targets. While the specific applications of this exact compound are under investigation, research on closely related pyrazole-azabicyclo[3.2.1]octane sulfonamides has identified them as a novel class of potent, systemically available, and non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA) . Inhibition of the intracellular enzyme NAAA is a promising therapeutic approach for managing inflammatory and pain conditions, as it preserves endogenous palmitoylethanolamide (PEA) from degradation, thereby increasing and prolonging its anti-inflammatory and analgesic efficacy at the site of inflammation . The azabicyclo[3.2.1]octane sulfonamide analogs have demonstrated inhibitory activity in the low nanomolar range, making them valuable pharmacological tools for researching inflammatory pathways . Furthermore, the 8-oxabicyclo[3.2.1]octane skeleton itself is a versatile chiral building block in organic synthesis, with applications in the asymmetric synthesis of polyoxygenated structures relevant to natural product development . This product is intended for research use only and is not for human or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO3S B13199963 8-Oxabicyclo[3.2.1]octane-2-sulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO3S

Molecular Weight

191.25 g/mol

IUPAC Name

8-oxabicyclo[3.2.1]octane-2-sulfonamide

InChI

InChI=1S/C7H13NO3S/c8-12(9,10)7-4-2-5-1-3-6(7)11-5/h5-7H,1-4H2,(H2,8,9,10)

InChI Key

JLOMKANEGDQUIZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CCC1O2)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies for 8 Oxabicyclo 3.2.1 Octane 2 Sulfonamide and Its Derivatives

Strategies for the Construction of the 8-Oxabicyclo[3.2.1]octane Core

The 8-oxabicyclo[3.2.1]octane framework is a key structural motif found in numerous natural products and biologically significant compounds. nih.gov Its unique bridged structure presents a significant synthetic challenge, leading to the development of several elegant and efficient methods for its construction. These strategies include cycloaddition reactions, tandem and cascade sequences, and catalyst-mediated cyclizations.

Cycloaddition reactions are powerful tools for rapidly building molecular complexity and are widely employed in the synthesis of the 8-oxabicyclo[3.2.1]octane core. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct, efficiently establishing the bicyclic ring system.

[5+2] Cycloadditions : This approach provides a concise route to the 8-oxabicyclo[3.2.1]octane framework by reacting a five-atom component with a two-atom component. nih.gov A prominent example involves the cycloaddition of pyrylium ylide precursors with alkenes. nih.govnih.gov Highly enantioselective intermolecular [5+2] cycloadditions between pyrylium ion intermediates and electron-rich alkenes can be achieved using a dual catalyst system composed of a chiral primary aminothiourea and an achiral thiourea. nih.govnih.gov The introduction of a homochiral p-tolylsulfinyl group into the alkene component can accelerate thermal intramolecular [5+2] cycloadditions and achieve excellent diastereoselectivity. acs.org

[4+3] Cycloadditions : The [4+3] cycloaddition, often involving oxyallyl cations and furans, is one of the most widely adopted methods for constructing the 8-oxabicyclo[3.2.1]oct-6-en-3-one core, a common precursor. smolecule.com This method offers a rapid and stereoselective pathway to the bicyclic system. smolecule.com

Diels-Alder Reactions : While less direct, Diels-Alder reactions can serve as a key step in multi-step sequences to form the oxabicyclic core. Furthermore, derivatives of the 8-oxabicyclo[3.2.1]octane system itself can act as highly reactive dienophiles in subsequent Diels-Alder reactions to build even more complex polycyclic systems. nih.gov

[3+2] Cycloadditions : A stereoselective 6π-electrocyclic ring-opening of cyclopropanated furans followed by a Huisgen [3+2] cycloaddition cascade with electron-deficient dipolarophiles provides access to highly functionalized 8-oxabicyclo[3.2.1]octanes. d-nb.info This method allows for the creation of the bicyclic system in just two steps from simple starting materials. d-nb.info

Cycloaddition TypeReactantsKey FeaturesReference
[5+2] CycloadditionPyrylium ion intermediates and electron-rich alkenesEnantioselective; promoted by dual organocatalyst system. nih.govnih.gov
[4+3] CycloadditionOxyallyl cations and furan (B31954) derivativesWidely used, rapid, and stereoselective for core synthesis. smolecule.com
[3+2] CycloadditionCyclopropanated furans and dipolarophilesMicrowave-assisted cascade reaction; provides dia- and enantiopure products. d-nb.info

Tandem and cascade reactions, where multiple bond-forming events occur in a single operation, offer a highly efficient and atom-economical approach to the 8-oxabicyclo[3.2.1]octane scaffold. These sequences minimize purification steps and can generate significant molecular complexity from simple precursors.

One notable example is a tandem sequence involving C–H oxidation of allylic silylethers, followed by an oxa- nih.govnih.gov Cope rearrangement and an aldol (B89426) cyclization. smolecule.com This process, promoted by reagents such as tempo oxoammonium tetrafluoroborate (T+BF4−)/ZnBr2, efficiently constructs the bicyclic core. smolecule.comresearchgate.net Another powerful strategy utilizes a gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enynes, which produces enantiomerically pure 8-oxabicyclo[3.2.1]octanes with high efficiency and complete diastereoselectivity. nih.govrsc.org

Nature often provides inspiration for novel synthetic strategies. Biomimetic approaches emulate proposed biosynthetic pathways to construct complex molecular architectures.

Photoirradiation-induced Cyclization : An unprecedented 8-oxabicyclo[3.2.1]octane motif can be obtained in quantitative yield via the photoirradiation of the natural product zerumbone in the presence of a catalytic amount of a Lewis acid, such as titanium tetrachloride (TiCl4). nih.govresearchgate.net This reaction is thought to mimic a potential biosynthetic route, where light induces isomerization of double bonds, facilitating a cyclization cascade via a tertiary carbocation intermediate. nih.gov

Gold(I)-Catalyzed Cyclization : Gold catalysts are particularly effective in activating alkynes for nucleophilic attack. A simple and sustainable Au(I) catalytic system enables the synthesis of 8-oxabicyclo[3.2.1]oct-2-enes from enynols through an oxonium/Prins-type cyclization. nih.gov This method exhibits good functional group tolerance and provides a novel approach to the oxabicyclic system. nih.gov Another gold-catalyzed approach involves a tandem 1,3-acyloxy migration/Ferrier rearrangement, which proceeds with high efficiency and diastereoselectivity. nih.govrsc.org

Titanium-Mediated Synthesis : Titanium tetrachloride (TiCl4) can also mediate the synthesis of 8-oxabicyclo[3.2.1]octan-3-ones from 3-alkoxycyclobutanones and allenylsilanes through a unique multi-step reaction. thieme.de

ApproachCatalyst/MediatorPrecursor(s)Key TransformationReference
Biomimetic PhotoirradiationLewis Acid (e.g., TiCl4) + UV lightZerumbone (a sesquiterpenoid)Photo-induced isomerization and cyclization nih.govresearchgate.net
Gold-Catalyzed CyclizationAu(I) complexesEnynolsOxonium/Prins-type cyclization nih.gov
Gold-Catalyzed Tandem ReactionAu(I) complexesGlycal derived 1,6-enynes1,3-Acyloxy migration/Ferrier rearrangement nih.govrsc.org
Titanium-Mediated SynthesisTiCl43-Alkoxycyclobutanones and allenylsilanesMulti-step cyclization thieme.de

Methodologies for Introducing the Sulfonamide Moiety at the 2-Position of the 8-Oxabicyclo[3.2.1]octane Skeleton

Once the 8-oxabicyclo[3.2.1]octane core is established, the next critical step is the installation of the sulfonamide group at the C2 position. This is typically achieved by forming a bond between a nitrogen atom on the bicyclic core and a sulfonyl group. The primary methods for this transformation are direct sulfonylation of an amine precursor and, more recently, oxidative strategies.

The most conventional and widely used method for synthesizing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. nih.gov For the synthesis of 8-Oxabicyclo[3.2.1]octane-2-sulfonamide, this would involve a precursor such as 8-oxabicyclo[3.2.1]octan-2-amine.

The general reaction is as follows: R-SO₂Cl + R'₂NH → R-SO₂NR'₂ + HCl

This reaction is typically carried out in an inert solvent with a base (e.g., triethylamine, pyridine) to neutralize the hydrochloric acid byproduct. nih.gov The sulfonyl chlorides themselves are often prepared by reacting a corresponding sulfonic acid with chlorosulfonic acid. nih.gov This direct approach is robust and allows for the introduction of a wide variety of substituents on the sulfonyl group, depending on the choice of sulfonyl chloride. A specific, though more complex, example is the synthesis of 4-Methyl-N-(2,2,4,4-tetrachloro-5-methyl-3-oxo-8-oxabicyclo[3.2.1.]oct-6-en-1-ylmethyl)-benzenesulfonamide, which demonstrates the formation of a sulfonamide on this bicyclic system. researchgate.net

In recent years, there has been a drive to develop more environmentally benign and efficient methods for S-N bond formation. Oxidative coupling strategies have emerged as a powerful alternative to traditional methods that rely on pre-functionalized starting materials like sulfonyl chlorides. thieme-connect.com

One innovative approach is an electrochemical method that enables the oxidative coupling of thiols and amines. nih.gov This transformation is driven entirely by electricity, requires no sacrificial chemical reagents or catalysts, and generates hydrogen as the only byproduct. nih.gov A variety of structurally diverse amines and thiols can be used in this process, making it a versatile tool for sulfonamide synthesis. nih.gov Another metal-free oxidative method involves the use of I2O5 to mediate the S-N coupling between aryl thiols and amines, which proceeds under mild conditions to afford a range of sulfonamides in moderate to good yields. thieme-connect.com These methods represent a modern and sustainable route that could be applied to the synthesis of this compound from the corresponding thiol and amine precursors.

Metal-Catalyzed Transformations for Sulfonamide Formation

While direct metal-catalyzed sulfonamidation on the 8-oxabicyclo[3.2.1]octane core is not extensively documented, general methodologies for metal-catalyzed C-N bond formation represent a viable and powerful approach. Transition-metal catalysis, particularly with palladium and copper, has become a cornerstone for the synthesis of sulfonamides from sulfonyl chlorides and amines or their surrogates. These methods offer mild conditions and broad functional group tolerance, which would be advantageous for complex scaffolds like the 8-oxabicyclo[3.2.1]octane system.

Furthermore, modern strategies involving catalytic C-H functionalization could provide a direct route to the sulfonamide derivative. For instance, visible-light photoredox catalysis has been employed for the metal-free C-H sulfonamidation of certain heterocycles, such as pyrroles researchgate.net. Although not a metal-catalyzed process, it highlights the trend towards direct functionalization. Conceptually, a transition-metal-catalyzed C-H amination of a suitable 8-oxabicyclo[3.2.1]octane precursor, followed by reaction with a sulfonylating agent, or a direct C-H sulfonamidation, could provide an efficient pathway to the target compound.

Enantioselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure 8-oxabicyclo[3.2.1]octane derivatives is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. Several powerful catalytic asymmetric strategies have been developed to construct this bicyclic framework with high stereocontrol. nih.gov These methods typically involve cycloaddition reactions where chirality is induced by a chiral catalyst or auxiliary.

One prominent strategy is the rhodium(II)-catalyzed [3+4] annulation between vinyldiazomethanes and furans. emory.eduresearchgate.net This reaction proceeds through a tandem cyclopropanation/Cope rearrangement mechanism. Asymmetric induction is achieved either by using a chiral catalyst, such as rhodium(II) (S)-N-(tert-butylbenzene)sulfonylprolinate, or by attaching a chiral auxiliary like (S)-lactate to the carbenoid precursor. emory.eduresearchgate.net

Another powerful approach is the [3+2]-cycloaddition of platinum-containing carbonyl ylides with vinyl ethers. nih.govacs.orgelsevierpure.com In this method, acyclic γ,δ-ynones are treated with a cationic platinum(II)-phosphine complex, which generates a chiral carbonyl ylide intermediate that undergoes cycloaddition to afford the 8-oxabicyclo[3.2.1]octane core with excellent enantioselectivity, often exceeding 90% ee. acs.orgelsevierpure.com

Dual catalytic systems have also proven effective. An asymmetric 1,3-dipolar cycloaddition using a rhodium(II) complex and a chiral Lewis acid can produce optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities (up to >99:1 dr, 99% ee). rsc.org Similarly, intermolecular [5+2] cycloadditions of pyrylium ion intermediates with alkenes can be promoted by a dual organocatalyst system, comprising a chiral primary aminothiourea and an achiral thiourea, to yield the bicyclic products in high ee. nih.govnih.gov

Table 1: Enantioselective Catalytic Methods for 8-Oxabicyclo[3.2.1]octane Scaffold Synthesis
Catalytic SystemReaction TypeKey SubstratesStereoselectivityYield
Rhodium(II) (S)-N-(tert-butylbenzene)sulfonylprolinate[3+4] AnnulationVinyldiazomethane, Furan82–95% de emory.edu69–95% emory.edu
PtCl₂-Walphos / AgSbF₆[3+2] CycloadditionAcyclic γ,δ-ynone, Vinyl ether>90% ee nih.govacs.orgelsevierpure.comGood elsevierpure.com
Rh₂(OAc)₄ / Chiral Lewis Acid1,3-Dipolar CycloadditionDiazo imine, Acryloylpyrazolidinone>99:1 dr, 99% ee rsc.orgHigh rsc.org
Chiral Aminothiourea / Achiral Thiourea[5+2] CycloadditionPyrylium intermediate, AlkeneHigh ee nih.govnih.govGood nih.govnih.gov
Rh(I) / Chiral Diene LigandCarbene Couplingα-Diazocarbonyl substrate, Arylboronic acid99% ee acs.org60% acs.org

Derivatization and Functionalization Strategies of this compound

N-Functionalization of the Sulfonamide Group

The sulfonamide group (–SO₂NH₂) is a versatile anchor for chemical modification, allowing for the introduction of a wide range of substituents to modulate the compound's physicochemical properties. The N-H bonds of the primary sulfonamide are amenable to various functionalization reactions.

Standard synthetic protocols can be applied for N-alkylation, N-arylation, and N-acylation. N-alkylation can be achieved by reacting the sulfonamide with alkyl halides under basic conditions. N-arylation is often accomplished through transition-metal-catalyzed cross-coupling reactions, for instance, with aryl boronic acids. Acyl groups can be introduced by reacting the sulfonamide with acyl chlorides or anhydrides. More advanced methods include oxidative N-functionalization, where primary sulfonamides react with aliphatic aldehydes in the presence of a catalytic iodide system to form α-sulfonamido acetals. rsc.org These general strategies provide a toolkit for creating a library of N-functionalized derivatives of this compound for structure-activity relationship (SAR) studies. researchgate.netacs.org

Modifications of the 8-Oxabicyclo[3.2.1]octane Ring System for Scaffold Diversification

Diversification of the core 8-oxabicyclo[3.2.1]octane ring system is crucial for developing analogues with novel properties. This can be achieved either by building the scaffold from diverse starting materials or by post-synthesis modification of the bicyclic core.

One approach involves constructing benzo-fused analogues. For example, rhodium-catalyzed [2+2+2] cyclotrimerization reactions have been used to create benzene-fused 8-oxabicyclo[3.2.1]octane systems. arkat-usa.orgresearchgate.net Another strategy involves the platinum-catalyzed sequential hydroalkoxylation-hydroarylation of an aryl-substituted alkyne-alcohol to form the benzo-fused core. arkat-usa.org

Post-functionalization of the synthesized scaffold is also a common strategy. The double bond present in many 8-oxabicyclo[3.2.1]octene intermediates is a handle for further reactions. For instance, selective epoxidation of the double bond with agents like meta-chloroperoxybenzoic acid (mCPBA) can introduce new stereocenters and functional groups. d-nb.infonih.gov Furthermore, the inherent strain and stereoelectronics of the bicyclic system can be exploited; organolithium-mediated bridge opening of certain derivatives can lead to highly functionalized and stereodefined seven-membered carbocycles. researchgate.net

Table 2: Strategies for Diversification of the 8-Oxabicyclo[3.2.1]octane Scaffold
StrategyMethodologyResulting Structure
AnnulationRhodium-catalyzed [2+2+2] cyclotrimerizationBenzo-fused 8-oxabicyclo[3.2.1]octane arkat-usa.orgresearchgate.net
Tandem CyclizationPlatinum-catalyzed hydroalkoxylation-hydroarylationBenzo-fused 8-oxabicyclo[3.2.1]octane arkat-usa.org
Post-FunctionalizationmCPBA EpoxidationEpoxidized 8-oxabicyclo[3.2.1]octane derivatives d-nb.infonih.gov
Ring OpeningOrganolithium-mediated bridge cleavageFunctionalized cycloheptenyl sulfones researchgate.net
Biomimetic SynthesisPhotoirradiation of zerumbone with a Lewis acidNovel 8-oxabicyclo[3.2.1]octane motifs nih.gov

Chemical Reactivity and Transformation Mechanisms of 8 Oxabicyclo 3.2.1 Octane 2 Sulfonamide

Reactivity Profiles of the 8-Oxabicyclo[3.2.1]octane Core

The 8-oxabicyclo[3.2.1]octane skeleton is a common motif in numerous natural products and serves as a versatile intermediate in organic synthesis. nih.gov Its reactivity is characterized by a propensity to undergo cycloaddition reactions to build the core structure and ring-opening reactions that transform it into functionalized monocyclic systems. thieme.de

Cycloaddition Reactions: Various cycloaddition strategies are employed to construct the 8-oxabicyclo[3.2.1]octane framework, often with a high degree of stereocontrol. These methods are fundamental to accessing this bicyclic system. nih.gov

[5+2] Cycloadditions: The reaction of oxidopyrylium ylides with alkenes or enals is a powerful method for forming the 8-oxabicyclo[3.2.1]octane core. nih.gov This approach can be rendered highly diastereoselective and enantioselective through the use of chiral catalysts. nih.gov For instance, intramolecular [5+2] cycloadditions of substrates with an existing chiral center can direct the formation of new stereogenic centers with high selectivity. nih.gov

[4+3] Cycloadditions: This strategy, often involving allyl cations and furans, provides another direct route to the bicyclic ether system. nih.gov

[3+2] Cycloadditions: Transition-metal-catalyzed [3+2] cycloadditions have also proven successful in stereoselectively accessing the 8-oxabicyclo[3.2.1]octane skeleton. nih.gov

These cycloaddition reactions are pivotal not just for the synthesis of the core but also for installing functional groups that can be manipulated in subsequent steps. harvard.edu

Ring-Opening Reactions: The strained ether bridge of the 8-oxabicyclo[3.2.1]octane system makes it susceptible to ring-opening reactions. These transformations are synthetically valuable as they can convert the rigid bicyclic structure into stereochemically rich and complex monocyclic or linear compounds. thieme.de The specific outcomes of these reactions depend on the reagents and conditions employed. For example, Lewis acid-catalyzed ether cleavage has been explored, and reductive cleavage of the oxygen bridge can lead to the formation of seven-membered carbocyclic products. nih.gov

Table 1: Key Reactions Involving the 8-Oxabicyclo[3.2.1]octane Core
Reaction TypeDescriptionKey Features
[5+2] Cycloaddition Reaction between an oxidopyrylium ylide and an alkene/enal to form the bicyclic core.High efficiency and stereocontrol; can be catalyzed by organocatalysts. nih.govnih.gov
[4+3] Cycloaddition Cycloaddition of an allyl cation with a furan (B31954) derivative.A classical and effective method for core synthesis. nih.gov
Ring-Opening Cleavage of the ether bridge to yield monocyclic compounds.Allows for transformation into functionalized cycloheptane (B1346806) or tetrahydrofuran (B95107) derivatives. nih.govthieme.de
Tandem Reactions Multi-step sequences like C-H oxidation/oxa- researchgate.netresearchgate.net Cope rearrangement/aldol (B89426) cyclization.Efficient construction of the bicyclic system from acyclic precursors. rsc.org

Transformations Involving the Sulfonamide Functional Group

While specific transformations of the sulfonamide group on the 8-Oxabicyclo[3.2.1]octane-2-sulfonamide scaffold are not extensively documented, the general reactivity of sulfonamides suggests several potential reaction pathways. Sulfonamides are typically stable but can be activated to undergo a variety of useful transformations.

Radical Reactions: The sulfonamide group can be a precursor to sulfonyl radicals. For instance, photocatalytic methods can convert sulfonamides into sulfonyl radical intermediates, which can then participate in reactions such as addition to alkenes. nih.gov This approach allows for late-stage functionalization.

Intramolecular C-H Amination (Hofmann-Löffler type reactions): A notable reaction of sulfonamides is the Hofmann-Löffler-Freytag reaction, which involves the generation of a nitrogen-centered radical from an N-halo or N-metalated sulfonamide. This radical can abstract a hydrogen atom from a remote carbon, leading to the formation of a new carbon-nitrogen bond and a cyclic amine. wikipedia.org In the context of the 8-oxabicyclo[3.2.1]octane system, this could potentially lead to the formation of novel fused or bridged polycyclic structures, depending on the position of the abstracted hydrogen. For example, treatment of a sulfonamide with persulfates and metal salts can induce intramolecular free-radical functionalization. wikipedia.org

N-S Bond Cleavage: The nitrogen-sulfur bond of a sulfonamide can be cleaved under certain conditions. For example, tin hydride-mediated radical cyclizations of ene-sulfonamides can proceed via an initial cyclization followed by the elimination of a sulfonyl radical, resulting in the formation of cyclic imines. nih.gov Such reactivity could be exploited to convert the sulfonamide group on the bicyclic core into other nitrogen-containing functionalities.

Table 2: Potential Transformations of the Sulfonamide Group
Reaction TypeDescriptionPotential Outcome
Hofmann-Löffler Reaction Intramolecular 1,5-hydrogen atom transfer by a nitrogen-centered radical.Formation of a new C-N bond, leading to polycyclic amino derivatives. wikipedia.org
Radical Addition Generation of a sulfonyl radical for addition to unsaturated bonds.C-S bond formation and further functionalization. nih.gov
N-S Bond Cleavage Reductive or radical-mediated cleavage of the nitrogen-sulfur bond.Conversion of the sulfonamide to an amine or imine. nih.gov

Stereochemical Outcomes and Control in Reactions of this compound

The rigid, conformationally restricted nature of the 8-oxabicyclo[3.2.1]octane skeleton exerts significant stereochemical control over reactions occurring on the ring system. The concave and convex faces of the molecule are distinct, leading to high levels of facial selectivity in addition reactions.

The synthesis of the core itself can be achieved with high stereoselectivity. Asymmetric [5+2] cycloadditions, for example, can establish multiple stereocenters in a single step with excellent diastereoselectivity and enantioselectivity. nih.gov The stereochemical outcome is often dictated by the catalyst and the specific geometry of the transition state. nih.gov

Once the bicyclic sulfonamide is formed, any subsequent reactions on the core are influenced by the existing stereocenters and the steric hindrance imposed by the bridged structure. For example, reduction of a ketone on the scaffold or the addition of nucleophiles typically occurs from the less hindered exo face, leading to a specific diastereomer. Similarly, electrophilic additions to any double bonds within the core are also highly stereoselective. acs.org

In reactions involving the sulfonamide group, such as an intramolecular Hofmann-Löffler cyclization, the stereochemical outcome would be determined by the proximity of abstractable C-H bonds to the nitrogen radical. The rigid framework would limit the possible conformations, likely leading to the formation of a single, or a major, stereoisomer of the cyclized product. The development of stereocontrolled methods for synthesizing bicyclic sulfamides, for instance via Pd-catalyzed alkene carboamination, highlights the ability to manipulate mechanistic pathways to achieve desired stereochemical outcomes. nih.gov

Spectroscopic Characterization Techniques for Structural Elucidation of 8 Oxabicyclo 3.2.1 Octane 2 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework and relative stereochemistry of an organic molecule in solution. For 8-Oxabicyclo[3.2.1]octane-2-sulfonamide, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be essential.

¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid, asymmetric nature of the bicyclic system. Key signals would include:

Bridgehead Protons (H1, H5): These protons, located at the fusion of the rings, would appear as distinct multiplets. Their chemical shift would be influenced by the adjacent ether oxygen.

Protons Alpha to Ether Oxygen (H1, H7): The protons on carbons adjacent to the ether bridge (C1 and C7) would be deshielded, shifting them downfield.

Proton at C2: The proton on the same carbon as the sulfonamide group would be significantly deshielded due to the electron-withdrawing nature of the SO₂NH₂ group. Its coupling pattern with the neighboring protons on C3 would be crucial for determining its stereochemical orientation (endo vs. exo).

Sulfonamide Protons (-SO₂NH₂): The two protons on the nitrogen atom would typically appear as a broad singlet, and their chemical shift could vary depending on the solvent and concentration.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display seven distinct signals, one for each carbon atom in the bicyclic framework.

The chemical shifts would confirm the presence of different carbon types. Carbons bonded to the electronegative oxygen (C1, C7) and the sulfonamide group (C2) would be shifted significantly downfield compared to the other methylene (B1212753) carbons (C3, C4, C6). uni-regensburg.de

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling relationships, allowing for the tracing of the proton connectivity throughout the entire bicyclic system, confirming the sequence of C-H bonds.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached, enabling unambiguous assignment of all C-H pairs.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It would be vital for confirming the placement of the sulfonamide group at the C2 position by showing a correlation from the H2 proton to the C1 and C3 carbons, and from the protons on C1 and C3 to the C2 carbon.

The precise coupling constants (J-values) obtained from the high-resolution ¹H NMR spectrum would be invaluable for defining the stereochemistry, as their magnitudes are dependent on the dihedral angles between adjacent protons, as dictated by the Karplus equation.

TechniqueExpected Information
¹H NMR Reveals proton environment, connectivity through coupling, and stereochemistry.
¹³C NMR Shows the number of unique carbon atoms and their chemical environment.
COSY Maps out which protons are coupled to each other (i.e., on adjacent carbons).
HSQC Correlates each proton directly to its attached carbon.
HMBC Shows longer-range (2-3 bond) correlations between protons and carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound (C₇H₁₃NO₃S), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Molecular Ion Peak: The expected exact mass of the molecular ion [M]⁺ would be calculated from its molecular formula. HRMS would confirm this mass to within a few parts per million, validating the formula.

Fragmentation Pattern: Upon ionization (e.g., by electron impact), the molecule would break apart in a predictable manner. Key fragmentation pathways for sulfonamides often involve the loss of sulfur dioxide (SO₂, 64 Da). nist.gov Other expected fragmentation patterns for this specific molecule would include:

Cleavage of the C-S bond, separating the sulfonamide group from the bicyclic ring.

Fragmentation of the 8-oxabicyclo[3.2.1]octane ring system itself, which can undergo characteristic cleavages. libretexts.org

Loss of the amino group (-NH₂) from the sulfonamide moiety.

Analysis of these fragment masses helps to piece together the structure of the molecule, confirming the presence of both the bicyclic core and the sulfonamide functional group.

AnalysisExpected ResultPurpose
HRMS Mass matching C₇H₁₃NO₃SConfirms elemental composition.
MS/MS Fragments corresponding to loss of SO₂, C-S bond cleavage, etc.Provides structural evidence of functional groups and connectivity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

N-H Stretching: The -NH₂ group of the primary sulfonamide would exhibit two distinct stretching bands in the region of 3350-3250 cm⁻¹, corresponding to asymmetric and symmetric vibrations.

S=O Stretching: The sulfonyl group (SO₂) is a very strong absorber and would show two intense bands: one for the asymmetric stretch (typically ~1350-1310 cm⁻¹) and one for the symmetric stretch (typically ~1160-1140 cm⁻¹). rsc.org

C-O-C Stretching: The ether linkage within the bicyclic system would produce a characteristic C-O-C stretching band, usually found in the 1150-1080 cm⁻¹ region.

C-H Stretching: Absorption bands for the C-H bonds of the aliphatic ring system would appear just below 3000 cm⁻¹.

The presence of these specific bands provides strong evidence for the key functional groups required by the proposed structure. researchgate.net

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
-NH₂ (Sulfonamide) Asymmetric & Symmetric Stretch3350 - 3250
-SO₂- (Sulfonamide) Asymmetric Stretch1350 - 1310
-SO₂- (Sulfonamide) Symmetric Stretch1160 - 1140
-C-O-C- (Ether) Stretch1150 - 1080
-C-H (Aliphatic) Stretch< 3000

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the gold standard for structural determination, providing an unambiguous three-dimensional model of a molecule in the solid state, provided a suitable single crystal can be grown.

This technique would definitively confirm:

Connectivity: The complete bonding arrangement of all atoms.

Stereochemistry: The relative configuration of the sulfonamide group at the C2 position relative to the rest of the bicyclic framework.

Conformation: The precise conformation of the six- and five-membered rings within the bicyclic system, including all bond lengths, bond angles, and torsional angles.

Absolute Configuration: If the compound was synthesized in an enantiomerically pure form, anomalous dispersion methods could be used to determine its absolute configuration (R/S assignments).

While crystal structures for numerous derivatives of the 8-oxabicyclo[3.2.1]octane core have been reported in the literature, a specific entry for this compound was not found in the searched crystallographic databases. purdue.edunih.govharvard.edu However, the successful application of this technique to closely related analogs demonstrates its utility for confirming the structure of such compounds.

Preclinical Biological Activity and Proposed Mechanism of Action of 8 Oxabicyclo 3.2.1 Octane 2 Sulfonamide Derivatives

Exploration of Enzyme Inhibition and Receptor Modulation by Analogous Bicyclic Sulfonamides

Inhibition of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) and Anti-inflammatory Effects (based on pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides)

The inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) presents a promising therapeutic strategy for managing inflammatory conditions. researchgate.netacs.orgacs.org NAAA is an intracellular enzyme responsible for the degradation of the endogenous anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (B50096) (PEA). acs.orgacs.org By inhibiting NAAA, the levels of PEA at the site of inflammation are increased, thereby prolonging its beneficial effects. acs.orgacs.org

A novel class of potent and systemically available NAAA inhibitors featuring a pyrazole azabicyclo[3.2.1]octane sulfonamide core has been identified. researchgate.netacs.org Through a careful structure-activity relationship study, the compound endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide 50 (ARN19689) was discovered. researchgate.netacs.org This compound was found to inhibit human NAAA in the low nanomolar range with an IC50 of 0.042 μM, acting through a non-covalent mechanism. researchgate.netacs.org The promising biochemical, in vitro, and in vivo drug-like profile of this sulfonamide derivative suggests its potential as a pharmacological tool for further investigation in the context of inflammatory diseases. researchgate.netacs.org

Quantitative structure-activity relationship (QSAR) models have been developed to predict the IC50 values of pyrazole azabicyclo[3.2.1]octane sulfonamide NAAA inhibitors. benthamdirect.com These models can aid in the design and prediction of the activity of new, more effective anti-inflammatory compounds. benthamdirect.com

Compound Structure NAAA Inhibition (IC50, μM)
ARN19689endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide0.042

Interaction with Neurotransmitter Transporters (e.g., Dopamine (B1211576) and Serotonin (B10506) Transporters) by Structurally Related 8-Oxabicyclo[3.2.1]octane Carboxylic Acid Derivatives

Structurally related 8-oxabicyclo[3.2.1]octane derivatives, specifically those with a carboxylic acid methyl ester at the 2-position and an aryl group at the 3-position, have been shown to be potent inhibitors of monoamine transporters, including the dopamine transporter (DAT) and the serotonin transporter (SERT). nih.govnih.gov These transporters are crucial for regulating neurotransmitter levels in the synapse, and their inhibition is a key mechanism for the action of many psychoactive drugs and potential therapeutics for neurological and psychiatric disorders. nih.govehu.es

Notably, it was discovered that the 8-amino functionality, traditionally considered essential for binding to the DAT, can be replaced with an oxygen atom (as in the 8-oxabicyclo[3.2.1]octane core) without loss of potent inhibitory activity. nih.govacs.org For instance, the 3β-(3,4-dichlorophenyl) and 3α-(3,4-dichlorophenyl) analogs of 2-carbomethoxy-8-oxabicyclo[3.2.1]octane are particularly potent DAT inhibitors, with IC50 values of 3.27 nM and 2.34 nM, respectively. nih.govacs.org

The selectivity of these compounds for DAT versus SERT can be modulated by the nature and substitution pattern of the 3-aryl group. nih.govresearchgate.net For example, benzothiophene-substituted compounds have demonstrated significant selectivity for DAT over SERT, with one analog showing 177-fold selectivity. nih.gov In contrast, some 3-(4-heteroaryl-phenyl) derivatives have shown selectivity for SERT inhibition. researchgate.net

Compound 3-Aryl Substituent DAT IC50 (nM) SERT IC50 (nM) Selectivity (SERT/DAT)
3β-(3,4-dichlorophenyl) analog3,4-dichlorophenyl3.27--
3α-(3,4-dichlorophenyl) analog3,4-dichlorophenyl2.34--
Benzothiophene substituted analogBenzothiophene--177

Other Preclinical Biological Target Interactions (e.g., general antimicrobial, antitumor, analgesic properties of related oxabicyclo[3.2.1]octane derivatives or sulfonamides)

Derivatives of the oxabicyclo[3.2.1]octane scaffold have demonstrated a range of other preclinical biological activities, including antimicrobial, antitumor, and analgesic properties.

Antimicrobial Activity: Bruguierols, which contain an 8-oxabicyclo[3.2.1]octane core, have shown antibacterial activity, particularly against Gram-negative bacteria. bsu.edu.az Other functionalized bicyclo[3.2.1]octane derivatives have also been reported to be more effective against Gram-negative than Gram-positive bacteria. bsu.edu.az Additionally, sulfonamides themselves are a well-known class of antimicrobial agents. nih.gov

Antitumor Activity: Preliminary studies have suggested that 3-oxabicyclo[3.2.1]octane derivatives may possess the ability to inhibit the proliferation of tumor cells in vitro. researchgate.net Certain polynitrile derivatives incorporating a 2,7-dioxabicyclo[3.2.1]octane structure have also shown cytotoxic activity in various cancer cell lines. researchgate.net

Analgesic Properties: Compounds related to 3-oxabicyclo[3.2.1]octane have demonstrated analgesic effects in case studies. Morphinan (B1239233) derivatives that incorporate an oxabicyclo[3.2.1]octane structure have been investigated as dual agonists for δ and κ opioid receptors, which are targets for developing analgesics with potentially fewer side effects than traditional opioids. researchgate.netnih.gov Furthermore, Rhodojaponin III, a natural product containing a bicyclo[3.2.1]octane fragment, has shown potent antinociceptive activity and is being explored as a potential new class of non-opioid analgesics. nih.gov

Structure-Activity Relationship (SAR) Studies of 8-Oxabicyclo[3.2.1]octane-2-sulfonamide Derivatives

Influence of Substituent Variations on Preclinical Potency and Selectivity

The biological activity and selectivity of 8-oxabicyclo[3.2.1]octane derivatives are significantly influenced by the nature and position of various substituents on the bicyclic core.

In the context of NAAA inhibitors based on the analogous azabicyclo[3.2.1]octane scaffold, modifications to the substituents have been crucial in optimizing potency. acs.org The discovery of ARN19689 with its endo-ethoxymethyl-pyrazinyloxy group highlights the importance of specific substitutions in achieving low nanomolar inhibitory activity. acs.org

For the 8-oxabicyclo[3.2.1]octane carboxylic acid derivatives targeting monoamine transporters, the substituent at the 3-position plays a critical role in determining both potency and selectivity. nih.govresearchgate.net As mentioned earlier, dichlorophenyl substitution leads to high DAT affinity, while biaryl systems can be tuned to favor either DAT or SERT inhibition. nih.govresearchgate.net For instance, within the 8-azabicyclo[3.2.1]octane series, 3-monoaryl systems tend to show DAT selectivity, whereas certain 3-biaryl systems with pyrrolyl or thiophenyl groups exhibit a preference for SERT. nih.gov

Furthermore, in a series of 6- and 7-hydroxylated tropanes (8-azabicyclo[3.2.1]octanes), the position of the hydroxyl group was found to influence potency at the DAT, with 7-hydroxy compounds being more potent than their 6-hydroxy counterparts. acs.org

Stereochemical Considerations in Biological Activity

The stereochemistry of the 8-oxabicyclo[3.2.1]octane scaffold and its substituents is a critical determinant of biological activity. The rigid bicyclic structure creates distinct spatial arrangements of functional groups, which in turn affects their interaction with biological targets.

In the case of 8-oxabicyclo[3.2.1]octane-based monoamine transporter inhibitors, the relative stereochemistry at the C-2 and C-3 positions is crucial for potency and selectivity. nih.gov Samarium iodide reduction of 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters produces diastereomers with the 2β-carbomethoxy-3α-aryl and 2β-carbomethoxy-3β-aryl configurations. nih.gov The 2β-carbomethoxy-3β-aryl configured compounds, which exist in a chair conformation, generally show potency at both DAT and SERT. nih.gov In contrast, the 2β-carbomethoxy-3α-aryl diastereomers exhibit significantly weaker potency at SERT. nih.gov

Similarly, in the study of morphinan derivatives with an oxabicyclo[3.2.1]octane structure, the stereochemistry of the amide group at the 6-position had a profound impact on their activity as κ opioid receptor (KOR) agonists. nih.gov The 6R-amides were found to be more potent and efficacious KOR agonists than the corresponding 6S-isomers. nih.gov This highlights the importance of the three-dimensional arrangement of substituents for effective receptor binding and activation.

Elucidation of Proposed Molecular Mechanisms of Action in Preclinical Models

Detailed research into the specific molecular mechanisms of action for this compound derivatives is an area of emerging investigation. While comprehensive preclinical data elucidating these pathways is limited in publicly available literature, preliminary findings from patent literature suggest a potential modulatory role on specific central nervous system receptors.

A patent for sulfonamide derivatives encompassing the 8-Oxabicyclo[3.2.1]octane ring structure has indicated that these compounds may act as enhancers of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor function. google.com The activation of AMPA receptors is known to be involved in a variety of intracerebral processes, including neural activation, enhancement of neural plasticity, and neurogenesis. google.com This suggests a potential therapeutic application for neurological and psychiatric disorders. However, the patent literature does not provide specific in vitro or in vivo preclinical studies detailing the precise nature of this interaction, such as binding affinities, allosteric modulation sites, or downstream signaling effects.

It is important to distinguish the 8-Oxabicyclo[3.2.1]octane scaffold from its nitrogen-containing counterpart, the 8-Azabicyclo[3.2.1]octane scaffold. Extensive research has been conducted on sulfonamide derivatives of the latter. For instance, a series of pyrazole 8-azabicyclo[3.2.1]octane sulfonamides have been identified as potent and non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in inflammatory processes. nih.govnih.gov These studies have provided detailed structure-activity relationships and inhibitory concentrations (IC50 values) for the azabicyclo derivatives. nih.gov However, due to the structural difference of the bridge heteroatom (oxygen versus nitrogen), these findings on the mechanism of action for azabicyclo derivatives cannot be directly extrapolated to the this compound series.

Further preclinical research, including enzymatic assays, receptor binding studies, and in vivo animal models, is necessary to fully elucidate the molecular mechanisms of action for this compound derivatives and to validate the initial findings related to AMPA receptor modulation.

Applications in Chemical Biology and Organic Synthesis

Utilization as Chiral Building Blocks and Synthons for Complex Molecule Synthesis

The 8-oxabicyclo[3.2.1]octane core is a prominent chiral building block in modern organic synthesis. harvard.edunih.gov Its inherent structural rigidity and stereochemically defined centers provide a reliable platform for the asymmetric synthesis of more complex molecules. nih.gov Chemists can stereospecifically transform this bicyclic system into chiral monocyclic or linear compounds through various ring-opening reactions, making it a versatile synthetic intermediate. thieme.de

The value of this scaffold lies in its rapid generation of molecular complexity. harvard.edu For instance, [5+2] cycloaddition reactions involving oxidopyrylium ylides are a powerful method for quickly assembling the 8-oxabicyclo[3.2.1]octane architecture. harvard.edursc.org These reactions can asymmetrically construct two new bonds, three new stereocenters, and a seven-membered ring in a single step. purdue.edu The resulting products are equipped with functional handles, such as ethers and enones, that are ready for further chemical manipulation and diversification. harvard.edu The development of catalytic, enantioselective methods for these cycloadditions has further enhanced the utility of the resulting oxabicycles as key intermediates for a wide range of downstream derivatives. harvard.edu

Strategies for the enantioselective synthesis of these building blocks are diverse and include asymmetric cycloaddition methods, desymmetrization protocols, and "racemic switch operations". nih.gov The ability to access these scaffolds from simple, readily available starting materials adds to their appeal in synthetic planning. thieme.de

Table 1: Synthetic Methodologies for 8-Oxabicyclo[3.2.1]octane Scaffolds

Methodology Key Features Resulting Structure Reference(s)
[5+2] Cycloaddition Employs oxidopyrylium ylides; can be catalyzed by bifunctional organocatalysts for high enantioselectivity. Chiral 8-oxabicyclo[3.2.1]oct-3-en-2-one derivatives. harvard.edu, rsc.org
Tandem C–H Oxidation/oxa- nih.govnih.gov Cope Rearrangement/Aldol (B89426) Cyclization A one-pot reaction of allylic silylethers promoted by specific reagents. Functionalized 8-oxabicyclo[3.2.1]octanes. rsc.org
TiCl₄-mediated Activation Reaction of 3-alkoxycyclobutanones and allenylsilanes. Stereoselective synthesis of 8-oxabicyclo[3.2.1]octan-3-ones. thieme.de
Intramolecular Asymmetric Oxidopyrylium-olefin Cycloaddition Base-mediated reaction that constructs a tricyclic system containing the 8-oxabicyclo[3.2.1]octane core. Fused tricyclic ring systems with high diastereoselectivity. researchgate.net, acs.org

Role in the Total Synthesis of Natural Products and their Analogues

The 8-oxabicyclo[3.2.1]octane framework is a common structural motif found in a wide array of natural products, many of which exhibit significant biological activity. harvard.eduresearchgate.net Consequently, this scaffold has proven to be a highly valuable intermediate in the total synthesis of these complex molecules and their analogues. harvard.edursc.org The development of synthetic methods to construct this core structure is a significant focus in organic chemistry. researchgate.net

The application of [5+2] cycloaddition reactions has been particularly instrumental in the synthesis of natural product derivatives. rsc.org This strategy allows for the efficient construction of the core bicyclic system, which can then be elaborated to achieve the final natural product target. For example, the synthesis of grayanoid diterpenoids, such as principinol B, which possess an oxabicyclo[3.2.1] architecture, showcases the utility of this approach. researchgate.net Similarly, synthetic efforts toward rhodojaponin III, a natural product with potent antinociceptive activity, have explored radical cyclizations to form the key bicyclo[3.2.1]octane fragment. researchgate.net

The concept of diversity-oriented synthesis (DOS) often leverages scaffolds like 8-oxabicyclo[3.2.1]octane to generate libraries of natural product-like compounds. mdpi.comnih.gov By starting with a common core and applying various synthetic transformations, chemists can produce a wide range of analogues for biological screening, accelerating the discovery of new therapeutic agents. nih.govnih.gov

Table 2: Examples of Natural Product Classes Containing the Bicyclo[3.2.1]octane Core

Natural Product Class Core Structure Relevance Synthetic Approach Highlight Reference(s)
Grayanoids (e.g., Principinol B) Contains an oxabicyclo[3.2.1] architecture. Convergent synthesis involving aldol reaction and metathesis. researchgate.net
Tropane Alkaloids The related 8-azabicyclo[3.2.1]octane is the core scaffold. Methodologies for enantioselective synthesis are highly sought after. uni-regensburg.de
Rhodojaponin III Features a bicyclo[3.2.1]octane fragment. Efforts focus on metal-catalyzed or radical cyclizations. researchgate.net
Various Diterpenoids The bridged ring system is a recurring motif. Intramolecular cycloadditions are a key strategy. researchgate.net

Development of Chemical Probes for Biological Target Identification

While direct reports on "8-Oxabicyclo[3.2.1]octane-2-sulfonamide" as a chemical probe are specific, the broader class of bicycloalkane sulfonamides is actively explored in medicinal chemistry for creating targeted molecular tools. mdpi.com Chemical probes are essential for identifying and validating biological targets, and the rigid sulfonamide-functionalized scaffold provides a three-dimensional structure that can be optimized for potent and selective interaction with proteins like enzymes or receptors.

For instance, the related 8-azabicyclo[3.2.1]octane core has been incorporated into sulfonamides designed as potent, non-covalent inhibitors of specific enzymes, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.gov In such studies, a library of compounds is synthesized and screened, and structure-activity relationship (SAR) data is used to identify highly potent inhibitors. nih.gov These optimized molecules can then serve as chemical probes to investigate the physiological and pathological roles of their target enzyme. nih.gov

The sulfonamide group itself is a key functional moiety, often found in compounds with a wide range of biological activities, including antitumor properties. mdpi.com By attaching a biaryl or other reporter group to the sulfonamide on the 8-oxabicyclo[3.2.1]octane scaffold, researchers can develop probes for target engagement studies or imaging applications. The defined stereochemistry of the bicyclic core is crucial, as biological interactions are often highly sensitive to the spatial arrangement of atoms. purdue.edu The synthesis of such probes would leverage the established chemical methodologies for creating the core and functionalizing it, allowing for systematic exploration of its potential in chemical biology.

Future Research Directions for 8 Oxabicyclo 3.2.1 Octane 2 Sulfonamide

Development of More Sustainable and Efficient Synthetic Routes

The advancement of 8-Oxabicyclo[3.2.1]octane-2-sulfonamide from a laboratory curiosity to a viable therapeutic lead hinges on the development of robust, scalable, and environmentally sustainable synthetic methodologies. Current strategies to construct the core 8-oxabicyclo[3.2.1]octane scaffold often rely on [5+2] cycloaddition reactions of oxidopyrylium ylides, which can generate significant molecular complexity in a single step. harvard.eduresearchgate.net However, future research should prioritize greener approaches.

Key objectives include:

Catalyst Innovation: Exploring earth-abundant metal catalysts or organocatalysts to replace precious metal systems like gold, which has been used in related syntheses. rsc.orgresearchgate.netacs.org The development of recyclable catalysts would further enhance the sustainability of the process.

Atom Economy: Designing synthetic pathways that maximize the incorporation of starting material atoms into the final product, minimizing waste. This could involve tandem or cascade reactions that build the sulfonamide moiety concurrently with the bicyclic core.

Alternative Solvents and Energy Sources: Investigating the use of safer, bio-based solvents and exploring alternative energy sources such as microwave irradiation or mechanochemistry to reduce reaction times and energy consumption. researchgate.net

A comparative analysis of potential synthetic strategies is presented below.

Synthetic Strategy Current Approach Proposed Sustainable Alternative Key Advantages of Alternative
Core Scaffold Synthesis Oxidopyrylium [5+2] CycloadditionEnzyme-catalyzed or organocatalyzed cycloadditionReduced metal waste, milder reaction conditions, potential for high enantioselectivity.
Sulfonamide Installation Multi-step functional group interconversionDirect C-H sulfamoylationImproved atom economy, reduced number of synthetic steps.
Energy Input Conventional thermal heatingMicrowave-assisted or mechanochemical synthesisFaster reaction rates, lower energy consumption, potentially solvent-free conditions.

Advanced Biophysical and Structural Characterization of Compound-Target Interactions

A fundamental step in developing this compound as a therapeutic agent is to precisely characterize its interactions with biological targets. While the sulfonamide group is a well-established pharmacophore known to interact with various enzymes, the influence of the rigid oxabicyclic scaffold on binding kinetics and thermodynamics is unknown. nih.gov

Future research should employ a suite of advanced biophysical techniques to gain a detailed understanding of these interactions:

Isothermal Titration Calorimetry (ITC): To directly measure the thermodynamic parameters of binding, including enthalpy (ΔH), entropy (ΔS), and the dissociation constant (Kd), providing a complete thermodynamic signature of the interaction.

Surface Plasmon Resonance (SPR): To determine the kinetics of the binding event, yielding association (ka) and dissociation (kd) rate constants. This dynamic information is crucial for understanding the duration of the drug-target engagement.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): To obtain high-resolution three-dimensional structures of the compound bound to its target protein. This structural information is invaluable for understanding the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that govern binding and for guiding further structure-based drug design.

Biophysical Technique Information Gained Importance for Drug Development
Isothermal Titration Calorimetry (ITC)Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)Elucidates the driving forces of binding, guiding thermodynamic optimization.
Surface Plasmon Resonance (SPR)Association (ka) and dissociation (kd) ratesInforms on the residence time of the compound on its target, a key parameter for in vivo efficacy.
X-ray Crystallography / Cryo-EMHigh-resolution 3D structure of the compound-target complexProvides a detailed map of binding interactions, enabling rational, structure-based design of improved analogs.

Deepening the Understanding of Molecular Recognition and Biological Pathways

Identifying the specific biological targets of this compound and the pathways it modulates is critical. The structural similarity to 8-azabicyclo[3.2.1]octane sulfonamides suggests potential targets, but the substitution of nitrogen with oxygen can significantly alter the electronic and steric properties, potentially leading to a completely different pharmacological profile. nih.govacs.org

A multi-pronged approach will be necessary:

Target Identification: Utilizing unbiased methods such as chemical proteomics, where a derivatized version of the compound is used as a "bait" to pull down its binding partners from cell lysates.

Pathway Analysis: Once a primary target is validated, transcriptomics and proteomics studies can be used to understand the downstream effects of target modulation on cellular pathways.

Phenotypic Screening: Employing high-content imaging and other cell-based assays to screen for biological effects across a range of disease models, which can help uncover novel therapeutic applications.

This systematic approach will build a comprehensive understanding of the compound's mechanism of action, which is essential for its clinical development.

Exploration of Novel Derivatization Pathways for Enhanced Preclinical Efficacy and Specificity

Systematic derivatization of the this compound scaffold is a cornerstone of lead optimization. The goal is to improve potency, selectivity, and pharmacokinetic properties through targeted chemical modifications. The rigid bicyclic core provides multiple, well-defined vectors for chemical modification. researchgate.netescholarship.org

Key areas for derivatization include:

Sulfonamide Moiety: Synthesis of a library of analogs with different substituents on the sulfonamide nitrogen to probe interactions with the target and modulate properties like solubility and cell permeability.

Bicyclic Core: Introduction of substituents at various positions on the oxabicyclo-octane ring system. This can influence the compound's conformation and introduce new points of interaction with the target protein.

Stereochemistry: The synthesis and evaluation of different stereoisomers (enantiomers and diastereomers) is crucial, as biological targets are chiral and often exhibit stereospecific binding.

A systematic Structure-Activity Relationship (SAR) study will be essential to correlate these chemical changes with biological activity, guiding the design of next-generation compounds with superior preclinical profiles. nih.gov

Integration of Predictive Computational Design in Lead Optimization

The integration of computational chemistry and molecular modeling can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds. nih.gov For this compound, computational approaches can be applied at multiple stages. researchgate.net

Future research should leverage:

Pharmacophore Modeling: Once an active compound and its target are identified, a pharmacophore model can be built to define the essential three-dimensional arrangement of chemical features required for activity.

Virtual Screening: Using the pharmacophore model or the target's binding site structure, large virtual libraries of compounds can be screened to identify novel derivatives with a high probability of being active.

Molecular Dynamics (MD) Simulations: These simulations can model the dynamic behavior of the compound within the target's binding site over time, providing insights into binding stability and the role of water molecules in the interaction.

Free Energy Perturbation (FEP): FEP calculations can predict the change in binding affinity resulting from small chemical modifications, allowing for the in silico prioritization of synthetic targets. nih.gov

By combining these computational tools with empirical synthetic efforts, the optimization of this compound can be pursued in a more efficient and resource-conscious manner, accelerating its journey towards potential clinical application. nii.ac.jp

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.